Fast Green FCF
Overview
Description
Fast Green FCF, also known as Food green 3, FD&C Green No. 3, Green 1724, Solid Green FCF, and C.I. 42053, is a turquoise triarylmethane food dye . It is used as a quantitative stain for histones at alkaline pH after acid extraction of DNA, and as a protein stain in electrophoresis . It is also used as a food coloring agent .
Molecular Structure Analysis
Fast Green FCF has a molecular formula of C37H34N2Na2O10S3 . Its InChI is 1S/C37H36N2O10S3.2Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2 .Chemical Reactions Analysis
The electrochemical oxidation of Fast Green FCF has been investigated at a glassy carbon electrode using voltammetric techniques . The reaction rate exhibits a pseudo-first order dependence on the rate of Fast Green FCF and second order dependence on the rate of Chloramine.T (CAT) in acidic medium .Physical And Chemical Properties Analysis
Fast Green FCF has a molecular weight of 808.9 g/mol . It is a sea green triarylmethane food dye, with absorption maximum ranging from 622 to 626 nm .Scientific Research Applications
Photocatalytic Degradation Studies
Fast Green FCF dye is utilized in studies focusing on the degradation of environmental pollutants. For instance, chitosan membranes embedded with ZnO/CuO nanocomposites have been evaluated for their effectiveness in the photodegradation of Fast Green dye under artificial and solar irradiation. This research demonstrates the potential of these membranes in wastewater recycling practices by efficiently removing harmful dyes through photocatalytic activity, contributing to environmental sustainability efforts (Alzahrani, 2018).
Optical and Electrochemical Studies
Fast Green FCF has been the subject of studies investigating its nonlinear optical responses and optical limiting behavior under low-power continuous wave laser irradiation. These studies provide valuable insights into the dye's potential applications in optical materials and technologies, showcasing its relevance in the field of photonics (Jamshidi-Ghaleh et al., 2007).
Interaction with Proteins
The interaction between Fast Green FCF and various proteins has been extensively studied, revealing its potential as a tool in biochemistry and molecular biology. Research has shown that Fast Green FCF can be used to determine proteins through enhanced resonance light-scattering measurements, offering a sensitive method for protein analysis (Li et al., 2002). Moreover, studies on the interactions between Fast Green FCF and bovine serum albumin (BSA) using multiple spectroscopic techniques have provided in-depth understanding of the binding mechanisms and structural alterations of proteins, which is crucial for elucidating protein functions and interactions (Li et al., 2016).
properties
IUPAC Name |
disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O10S3.2Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSYLLSAWYUBPE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34N2Na2O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020673 | |
Record name | FD&C Green No. 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green solid with a metallic luster; [Merck Index] Dark red hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | Fast Green FCF | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20905 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Solubility at 25 °C: in ethanol, 0.01 g/100 mL; in glycerol, 20.0 g/100 mL; in propylene glycol, 20.0 g/100 mL, In ethanol, 5 mg/mL; in ethylene glycol monomethyl ether, 60 mg/mL, Dull orange solution in concentrated sulfuric acid, changing to dull green on dilution; orange solution in concentrated hydrochloric acid or concentrated nitric acid; bright blue solution in 10% aqueous sodium hydroxide., In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L) | |
Record name | Fast Green FCF | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7973 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Fast Green FCF | |
Color/Form |
Dark green powder or granules with a metallic luster, Red to brown-violet powder or dark green crystals | |
CAS RN |
2353-45-9 | |
Record name | Fast Green FCF | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](4-hydroxy-2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | FD&C Green No. 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrogen (ethyl)[4-[4-[ethyl(3-sulphonatobenzyl)amino](4-hydroxy-2-sulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FAST GREEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J3VQ0Y6BV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fast Green FCF | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7973 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
290 °C (decomposes) | |
Record name | Fast Green FCF | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7973 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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